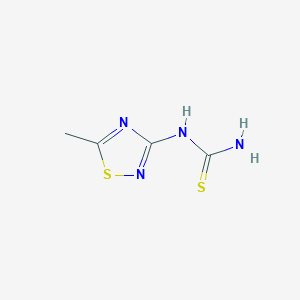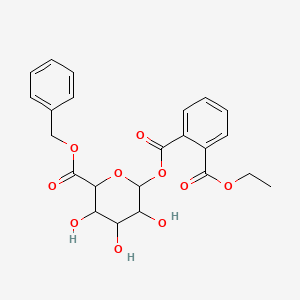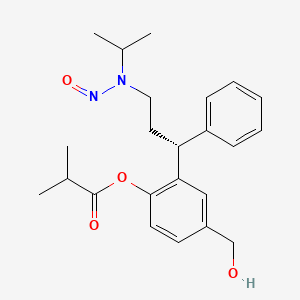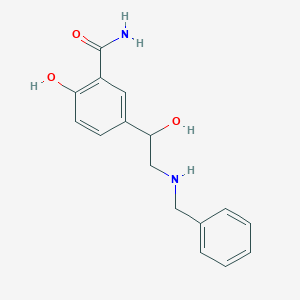
(5-Methyl-1,2,4-thiadiazol-3-yl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Methyl-1,2,4-thiadiazol-3-yl)thiourea is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-1,2,4-thiadiazol-3-yl)thiourea typically involves the reaction of 5-methyl-1,2,4-thiadiazole-3-amine with thiourea. The reaction is usually carried out in a suitable solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to the boiling point of the solvent and maintained at this temperature for several hours to ensure complete reaction. After the reaction is complete, the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of larger reaction vessels and more efficient purification techniques such as column chromatography or crystallization from a suitable solvent. The reaction conditions are optimized to maximize yield and minimize the formation of by-products.
化学反応の分析
Types of Reactions
(5-Methyl-1,2,4-thiadiazol-3-yl)thiourea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted thiourea derivatives.
科学的研究の応用
Chemistry
In chemistry, (5-Methyl-1,2,4-thiadiazol-3-yl)thiourea is used as a building block for the synthesis of more complex molecules. It can be used in the preparation of other heterocyclic compounds and as a ligand in coordination chemistry.
Biology
In biological research, this compound has been studied for its potential antimicrobial and antifungal properties. It has shown activity against various bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents.
Medicine
In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent. It has shown promising results in inhibiting the growth of certain cancer cell lines in vitro.
Industry
In the industrial sector, this compound is used as an intermediate in the synthesis of dyes, agrochemicals, and other specialty chemicals. It can also be used as a corrosion inhibitor in metalworking fluids.
作用機序
The mechanism of action of (5-Methyl-1,2,4-thiadiazol-3-yl)thiourea varies depending on its application. In antimicrobial applications, it is believed to inhibit the growth of microorganisms by interfering with their metabolic processes. In anticancer applications, it may exert its effects by inducing apoptosis (programmed cell death) in cancer cells. The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
Similar Compounds
- 5-Methyl-1,3,4-thiadiazole-2-thiol
- 5-Methyl-1,3,4-thiadiazole-2-amine
- 5-Methyl-1,3,4-thiadiazole-2-carboxylic acid
Uniqueness
(5-Methyl-1,2,4-thiadiazol-3-yl)thiourea is unique due to the presence of both the thiadiazole ring and the thiourea group in its structure. This combination imparts distinct chemical and biological properties to the compound, making it a versatile molecule for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities set it apart from other similar compounds.
特性
分子式 |
C4H6N4S2 |
|---|---|
分子量 |
174.3 g/mol |
IUPAC名 |
(5-methyl-1,2,4-thiadiazol-3-yl)thiourea |
InChI |
InChI=1S/C4H6N4S2/c1-2-6-4(8-10-2)7-3(5)9/h1H3,(H3,5,7,8,9) |
InChIキー |
NSMMYEGIAASYRZ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=NS1)NC(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(4-methylpyridin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B13850930.png)
![Methyl 4-methoxy-2-{[(5-chloro-2-thienyl)carbonyl]amino}benzoate](/img/structure/B13850938.png)


![4'-(Diazidomethyl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B13850957.png)




![3-(Indolin-5-yl)-1-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine Hydrochloride](/img/structure/B13850981.png)



![Ethyl 2-[methyl-(6-methyl-2-nitropyridin-3-yl)amino]acetate](/img/structure/B13850994.png)
